molecular formula C16H18N4O2 B1273655 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine CAS No. 499771-07-2

1-Benzyl-4-(3-nitropyridin-2-yl)piperazine

Cat. No. B1273655
M. Wt: 298.34 g/mol
InChI Key: JSBNNOROVYIJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of a set of 4-alkyl-1-(o-methoxyphenyl)piperazines with a terminal benzotriazole fragment. Similarly, paper details the preparation of novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, and paper discusses the synthesis of analogues of an anti-tuberculosis agent with modifications to the piperazine ring to improve bioavailability. These methods often involve multi-step reactions including alkylation, reduction, and functional group modifications, which are likely relevant to the synthesis of "1-Benzyl-4-(3-nitropyridin-2-yl)piperazine."

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. Paper confirms the structure of synthesized compounds using various spectroscopic methods such as IR, NMR, and Mass spectrometry. Paper discusses the crystal structures of two piperazin-1-ium salts, providing insights into the three-dimensional arrangement of such molecules. These structural analyses are important for understanding the interaction of "1-Benzyl-4-(3-nitropyridin-2-yl)piperazine" with biological targets.

Chemical Reactions Analysis

The reactivity of piperazine derivatives is highlighted in several papers. Paper shows that certain piperazine compounds can inhibit protein and DNA synthesis in bacteria. Paper indicates that the substitution on the benzamidine nitrogen of piperazine-linked thiadiazoles affects their antileishmanial activity. These findings suggest that the chemical reactivity of "1-Benzyl-4-(3-nitropyridin-2-yl)piperazine" could also be influenced by the nature of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and bioavailability, are essential for their function as pharmaceutical agents. Paper discusses modifications to the piperazine moiety to increase bioavailability, which is a common challenge in drug development. Understanding these properties is necessary for the development of "1-Benzyl-4-(3-nitropyridin-2-yl)piperazine" as a potential therapeutic agent.

Scientific Research Applications

  • Antiviral Applications :

  • Antibacterial and Antifungal Applications :

    • Mekky & Sanad (2020) reported the synthesis of derivatives with potent bacterial biofilm inhibition and MurB enzyme inhibition, showing significant antibacterial efficacy (Mekky & Sanad, 2020).
    • Yung, Mahony, & Whitehouse (1971) prepared hydrazones of 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine and tested them for antibacterial and antifungal activities (Yung, Mahony, & Whitehouse, 1971).
  • Antidiabetic Applications :

    • Le Bihan et al. (1999) identified piperazine derivatives as potent antidiabetic agents, with one compound showing significant increase in insulin secretion (Le Bihan et al., 1999).
  • Anti-Tuberculosis Applications :

    • Tangallapally et al. (2006) developed analogues of a lead compound involving 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine with improved bioavailability and strong anti-tuberculosis activity (Tangallapally, Lee, Lenaerts, & Lee, 2006).
  • Anti-Malarial Applications :

    • Cunico et al. (2009) investigated derivatives with anti-malarial activity, emphasizing the importance of certain molecular features for activity (Cunico et al., 2009).
  • Anticancer Applications :

    • Mustafa et al. (2011) synthesized N1-(coumarin-7-yl) amidrazones incorporating N-piperazines and related congeners, showing significant antitumor activity against cancer cells (Mustafa, El-Abadelah, Zihlif, Naffa, & Mubarak, 2011).
    • Ahmed, Molvi, & Khan (2017) synthesized novel compounds involving 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine and evaluated them for anti-inflammatory activity, showing potential for cancer treatment (Ahmed, Molvi, & Khan, 2017).
  • Antidepressant Applications :

    • Pérez-Silanes et al. (2001) synthesized derivatives for potential antidepressant applications, focusing on serotonin reuptake inhibition and receptor affinity (Pérez-Silanes et al., 2001).
  • Optical Spectroscopic Applications :

properties

IUPAC Name

1-benzyl-4-(3-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-20(22)15-7-4-8-17-16(15)19-11-9-18(10-12-19)13-14-5-2-1-3-6-14/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBNNOROVYIJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384183
Record name 1-benzyl-4-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(3-nitropyridin-2-yl)piperazine

CAS RN

499771-07-2
Record name 1-benzyl-4-(3-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.